molecular formula C17H19N5O3 B2673778 N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942008-74-4

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Katalognummer: B2673778
CAS-Nummer: 942008-74-4
Molekulargewicht: 341.371
InChI-Schlüssel: VASKDZPNNWSSGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2

This structure features a pyrazolo-pyridazine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an inhibitor in various biological pathways.

Antitumor Activity

Research indicates that compounds with similar pyrazolo-pyridazine structures exhibit antitumor properties. For instance, a study demonstrated that derivatives of pyrazolo[3,4-d]pyridazine showed significant inhibition of cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition capabilities. Specifically, it has shown promise as a selective inhibitor of glycogen synthase kinase 3 (GSK3), which plays a crucial role in various cellular processes including metabolism and cell differentiation .

Case Study 1: Anticancer Potential

A recent study assessed the anticancer potential of similar compounds in a series of human cancer cell lines. The results indicated that the pyrazolo[3,4-d]pyridazine derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis .

Case Study 2: GSK3 Inhibition

In another investigation focusing on GSK3 inhibition, researchers synthesized several analogs of this compound. The most potent analog demonstrated an IC50 value below 500 nM against GSK3β, suggesting strong inhibitory activity that could be leveraged for therapeutic applications in diseases like Alzheimer's .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound selectively inhibits kinases involved in critical signaling pathways.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing cancer cell proliferation.

Data Summary Table

Biological ActivityMechanismReference
Antitumor ActivityInduction of apoptosis; inhibition of PI3K/Akt and MAPK pathways
GSK3 InhibitionSelective inhibition leading to altered cellular metabolism
Cell Cycle ArrestArrest at G1/S phase

Eigenschaften

IUPAC Name

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-12-14-10-19-22(13-6-4-3-5-7-13)16(14)17(24)21(20-12)11-15(23)18-8-9-25-2/h3-7,10H,8-9,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASKDZPNNWSSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.